molecular formula C17H19NO B6299621 N-(Salicylidene)-2-tert-butylaniline CAS No. 1266486-65-0

N-(Salicylidene)-2-tert-butylaniline

Cat. No. B6299621
CAS RN: 1266486-65-0
M. Wt: 253.34 g/mol
InChI Key: HJPFOGUTHVPADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Salicylidene)-2-tert-butylaniline (NSBTBA) is an organosulfur compound that has recently been gaining attention in the scientific community due to its unique properties. It is a versatile molecule that can be used for various purposes, including in laboratory experiments, as a precursor for other compounds, and as a potential therapeutic agent.

Mechanism of Action

N-(Salicylidene)-2-tert-butylaniline has been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. The exact mechanism of action is not yet fully understood, but it is thought to involve the formation of reactive oxygen species (ROS), which can lead to the inhibition of the activity of various enzymes and the activation of transcription factors.
Biochemical and Physiological Effects
N-(Salicylidene)-2-tert-butylaniline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to inhibit the activity of proteases and phospholipases. It has also been found to have an anti-inflammatory effect, as well as an antioxidant effect. In addition, it has been found to have an anti-cancer effect, as it has been found to inhibit the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

N-(Salicylidene)-2-tert-butylaniline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is also easy to synthesize. In addition, it is a versatile molecule that can be used for a variety of purposes. However, there are also some limitations. It is a relatively unstable compound, and it can be easily oxidized in the presence of oxygen. In addition, it is a highly toxic compound and should be handled with care.

Future Directions

There are several potential future directions for the use of N-(Salicylidene)-2-tert-butylaniline. It could be used as a potential therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and oxidative stress. In addition, it could be used as a precursor for the synthesis of other organosulfur compounds, or as a fluorescent probe for the detection of various biological molecules. Finally, it could be used as a ligand for the immobilization of metal ions, which could be used for a variety of applications.

Synthesis Methods

N-(Salicylidene)-2-tert-butylaniline can be synthesized from salicylaldehyde and 2-tert-butylaniline in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated after a few hours. The yield of the reaction is typically high, with yields of up to 90% reported.

Scientific Research Applications

N-(Salicylidene)-2-tert-butylaniline has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide in biological samples. It has also been used as a chemical reagent for the synthesis of other organosulfur compounds. In addition, it has been used as a catalyst for the synthesis of polymers and as a ligand for the immobilization of metal ions.

properties

IUPAC Name

2-[(2-tert-butylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-17(2,3)14-9-5-6-10-15(14)18-12-13-8-4-7-11-16(13)19/h4-12,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPFOGUTHVPADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Salicylidene)-2-tert-butylaniline

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